6-Bromo-2,3-dichloro-7-fluoroquinoxaline
CAS No.: 1217305-04-8
Cat. No.: VC2563941
Molecular Formula: C8H2BrCl2FN2
Molecular Weight: 295.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217305-04-8 |
---|---|
Molecular Formula | C8H2BrCl2FN2 |
Molecular Weight | 295.92 g/mol |
IUPAC Name | 6-bromo-2,3-dichloro-7-fluoroquinoxaline |
Standard InChI | InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
Standard InChI Key | BFEAPEUJUZMVPJ-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl |
Canonical SMILES | C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl |
Introduction
Chemical Identity and Properties
6-Bromo-2,3-dichloro-7-fluoroquinoxaline is characterized by a quinoxaline core with specific halogen substitutions at multiple positions. The compound presents an interesting case study in heterocyclic chemistry due to its unique combination of substituents.
Basic Chemical Properties
The compound possesses the following key chemical properties:
Property | Value |
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CAS Number | 1217305-04-8 or 1374208-44-2 (discrepancy noted) |
Molecular Formula | C8H2BrCl2FN2 |
Molecular Weight | 295.92 g/mol |
IUPAC Name | 6-bromo-2,3-dichloro-7-fluoroquinoxaline |
SMILES Notation | FC1=C(Br)C=C2N=C(Cl)C(Cl)=NC2=C1 |
MDL Number | MFCD32067394 |
Typical Purity | 95% |
The compound features a heterocyclic quinoxaline core with bromine at position 6, chlorine atoms at positions 2 and 3, and fluorine at position 7, creating a heavily halogenated structure with distinct electronic properties .
Structural Characteristics
The structural backbone of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline consists of a benzene ring fused with a pyrazine ring, forming the characteristic bicyclic quinoxaline system. The specific halogen substitution pattern significantly influences its chemical behavior:
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Position 6: Bromine substituent
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Positions 2 and 3: Chlorine substituents
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Position 7: Fluorine substituent
This particular arrangement of electron-withdrawing halogens creates a unique electronic distribution across the molecule, influencing its reactivity patterns and potential biological interactions .
Biological Activities and Pharmacological Properties
Quinoxaline derivatives, including compounds structurally similar to 6-Bromo-2,3-dichloro-7-fluoroquinoxaline, exhibit diverse biological activities that make them valuable in medicinal chemistry research.
Interaction with Glutamate Receptors
One of the notable properties of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline is its potential antagonistic activity against ionotropic glutamate receptors. These receptors play crucial roles in synaptic transmission within the central nervous system, making compounds that modulate their activity significant in neuropharmacology .
The mechanism likely involves:
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Binding to specific sites on ionotropic glutamate receptors
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Inhibition of receptor activity
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Modulation of synaptic transmission
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Potential neuroprotective effects
This property positions 6-Bromo-2,3-dichloro-7-fluoroquinoxaline as a compound of interest in research related to neurological disorders characterized by glutamatergic dysfunction.
Cancer Cell Line | IC50 Values for Related Quinoxalines | Comparison to Reference Drug |
---|---|---|
HCT-116 (Colorectal) | 1.9 μg/mL | Comparable to doxorubicin (IC50 3.23 μg/mL) |
MCF-7 (Breast) | 2.3 μg/mL | Comparable to reference standards |
The halogenated nature of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline may contribute to enhanced interaction with biological targets implicated in cancer cell proliferation and survival.
Research Applications
6-Bromo-2,3-dichloro-7-fluoroquinoxaline has several potential applications across different scientific disciplines.
Applications in Chemistry
In synthetic organic chemistry, 6-Bromo-2,3-dichloro-7-fluoroquinoxaline serves as a valuable building block for creating more complex molecular structures. Its halogenated nature provides multiple sites for further chemical modifications through:
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Cross-coupling reactions
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Nucleophilic substitution reactions
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Metal-catalyzed transformations
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Functional group interconversions
These chemical transformations can generate libraries of derivatives with potentially enhanced biological activities or material properties.
Applications in Neuroscience
The compound's interaction with ionotropic glutamate receptors makes it potentially valuable in neuroscience research, particularly in studies focused on:
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Neuronal signal transmission mechanisms
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Excitatory neurotransmission
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Neuroprotective strategies
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Models of neurological disorders characterized by glutamatergic dysfunction
Applications in Medicinal Chemistry
The unique structural features and potential biological activities of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline position it as a compound of interest in medicinal chemistry, particularly in:
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Development of central nervous system agents
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Design of anticancer compounds
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Creation of novel therapeutic agents based on the quinoxaline scaffold
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Pharmacophore modeling and drug design
Comparative Analysis with Similar Quinoxaline Derivatives
Comparing 6-Bromo-2,3-dichloro-7-fluoroquinoxaline with structurally related compounds provides insights into structure-activity relationships.
Structural Relatives
Several quinoxaline derivatives share structural similarities with 6-Bromo-2,3-dichloro-7-fluoroquinoxaline:
Compound | Key Structural Differences | Potential Impact on Properties |
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6-Bromo-2-fluoroquinoxaline | Lacks chlorine atoms at positions 2 and 3 | Reduced electron-withdrawing effects, different receptor binding profile |
2-Chloro-7-fluoroquinoxaline | Lacks bromine at position 6 and chlorine at position 3 | Altered lipophilicity and pharmacokinetic properties |
7-Bromo-2,3-dichloro-6-fluoroquinoxaline | Bromine and fluorine positions reversed | Modified electronic distribution and hydrogen bonding capabilities |
2,3-bis(bromomethyl)-6-chloro-7-fluoroquinoxaline | Different halogen pattern with bromomethyl groups | Different reactivity profile and potential biological activities |
These structural variations likely translate to differences in biological activity, chemical reactivity, and physicochemical properties .
Impact of Halogen Substitution Patterns
The specific pattern of halogen substitution in 6-Bromo-2,3-dichloro-7-fluoroquinoxaline contributes to its unique properties:
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Chlorine atoms at positions 2 and 3 affect the electron density in the pyrazine ring
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Bromine at position 6 provides a site for potential modification through cross-coupling reactions
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Fluorine at position 7 enhances metabolic stability and binding interactions
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The combined electronic effects influence the compound's reactivity and biological target interactions
Future Research Directions
Several promising research avenues exist for further exploration of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies could provide valuable insights into:
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The impact of specific halogen substitutions on biological activity
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Optimal substitution patterns for enhanced potency
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Electronic and steric requirements for receptor binding
Expanded Biological Evaluation
Further biological evaluation could explore:
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Precise mechanisms of interaction with glutamate receptors
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Broader anticancer screening against diverse cell lines
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Investigation of other potential biological activities
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In vivo evaluation of promising activities observed in vitro
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Potential synergistic effects with established therapeutic agents
Synthetic Methodology Development
Advancement in synthetic approaches might focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume